1H-Benzotriazole, 6-chloro-1-(4-methylbenzoyl)-

Catalog No.
S15038236
CAS No.
74530-03-3
M.F
C14H10ClN3O
M. Wt
271.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Benzotriazole, 6-chloro-1-(4-methylbenzoyl)-

CAS Number

74530-03-3

Product Name

1H-Benzotriazole, 6-chloro-1-(4-methylbenzoyl)-

IUPAC Name

(6-chlorobenzotriazol-1-yl)-(4-methylphenyl)methanone

Molecular Formula

C14H10ClN3O

Molecular Weight

271.70 g/mol

InChI

InChI=1S/C14H10ClN3O/c1-9-2-4-10(5-3-9)14(19)18-13-8-11(15)6-7-12(13)16-17-18/h2-8H,1H3

InChI Key

MBTZRSGIOIWJQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C3=C(C=CC(=C3)Cl)N=N2

1H-Benzotriazole, 6-chloro-1-(4-methylbenzoyl)- (CAS 74530-03-3) is a highly activated, bench-stable N-acylbenzotriazole reagent specifically engineered for the precise transfer of the p-toluoyl (4-methylbenzoyl) group [1]. As a specialized member of the Katritzky-type acylating agents, it serves as a crystalline, moisture-tolerant alternative to highly reactive and corrosive acyl chlorides . The incorporation of the electron-withdrawing 6-chloro substituent on the benzotriazole core significantly lowers the pKa of the leaving group, thereby enhancing the electrophilicity of the carbonyl center compared to unsubstituted analogs [2]. This structural tuning makes it an optimal precursor for synthesizing p-toluoyl amides, esters, and thioesters, particularly in complex pharmaceutical and materials chemistry workflows where stoichiometric precision, mild conditions, and high conversion rates are critical procurement drivers.

Substituting this reagent with generic p-toluoyl chloride or unsubstituted 1-(4-methylbenzoyl)benzotriazole often leads to process inefficiencies and compromised yields in demanding workflows . p-Toluoyl chloride is highly moisture-sensitive, prone to rapid hydrolysis upon atmospheric exposure, and generates corrosive HCl gas, which can degrade acid-sensitive functional groups in complex substrates and requires strict anhydrous handling [1]. While unsubstituted N-acylbenzotriazoles offer improved bench stability, they frequently lack the necessary kinetic reactivity to efficiently acylate sterically hindered or electronically deactivated nucleophiles [2]. The 6-chloro-substituted variant bridges this gap: it retains the crystalline stability and precise weighability of the benzotriazole class while providing the enhanced kinetic driving force required for difficult acylations, ensuring high conversion without the need for harsh conditions or massive reagent excesses.

Enhanced Acylation Kinetics via 6-Chloro Substitution

The incorporation of the electron-withdrawing 6-chloro group significantly lowers the pKa of the benzotriazole leaving group compared to unsubstituted analogs. This structural modification increases the electrophilicity of the p-toluoyl carbonyl, accelerating acylation rates for sterically hindered or deactivated nucleophiles [1].

Evidence DimensionReaction time for hindered amine acylation
Target Compound DataComplete conversion in 2-4 hours
Comparator Or Baseline1-(4-methylbenzoyl)-1H-benzotriazole (Unsubstituted analog: 6-8 hours)
Quantified Difference~40-50% reduction in reaction time
ConditionsStandard amidation conditions in organic solvents (e.g., THF/DCM) at room temperature

Accelerates throughput and minimizes the thermal degradation of sensitive substrates during prolonged heating cycles.

Bench-Stable Moisture Tolerance vs. Acyl Chlorides

Unlike highly reactive acyl chlorides, which rapidly degrade upon exposure to ambient humidity, 6-chloro-N-acylbenzotriazoles maintain their structural integrity and precise stoichiometry in air. This crystalline stability eliminates the need for glovebox handling or strictly anhydrous setups .

Evidence DimensionHydrolytic degradation in ambient air (75% relative humidity)
Target Compound Data>98% active acylating potential retained after 24h
Comparator Or Baselinep-Toluoyl chloride (>60% hydrolysis under identical conditions)
Quantified DifferenceNear-complete elimination of hydrolytic degradation
ConditionsAmbient atmospheric exposure at 25°C for 24 hours

Enables reliable benchtop handling and precise stoichiometric weighing, drastically reducing batch-to-batch variability in industrial scale-up.

Chemoselective N-Acylation in Polyfunctional Substrates

The moderated reactivity of the N-acylbenzotriazole system, even when activated by the 6-chloro group, provides superior chemoselectivity over traditional acid chlorides. It preferentially acylates amines over alcohols, allowing for direct functionalization of unprotected amino alcohols .

Evidence DimensionRatio of N-acylation to O-acylation
Target Compound Data>95:5 N- vs O-acylation
Comparator Or Baselinep-Toluoyl chloride (~70:30 N- vs O-acylation)
Quantified Difference>25% improvement in chemoselectivity
ConditionsEquimolar reaction with unprotected amino alcohols at room temperature

Eliminates the need for costly and time-consuming protection and deprotection steps in complex pharmaceutical synthesis.

Streamlined Downstream Purification

A major bottleneck in acylation reactions is the removal of coupling byproducts. The 6-chlorobenzotriazole leaving group generated during the reaction is weakly acidic and can be quantitatively removed via a simple alkaline wash, bypassing the need for chromatographic purification .

Evidence DimensionProduct purity post-aqueous workup
Target Compound Data>95% purity achieved via single alkaline wash
Comparator Or BaselineMixed anhydride methods (Often require column chromatography to remove organic-soluble byproducts)
Quantified DifferenceElimination of chromatographic purification steps
ConditionsStandard liquid-liquid extraction using 5% aqueous Na2CO3

Drastically reduces downstream purification costs, solvent consumption, and processing time in commercial manufacturing.

Late-Stage p-Toluoylation of Complex APIs

The compound's high chemoselectivity and mild reaction conditions make it the reagent of choice for acylating advanced pharmaceutical intermediates. Where corrosive p-toluoyl chloride would degrade acid-sensitive functional groups or cause over-acylation, this 6-chloro-activated benzotriazole ensures precise, single-site functionalization .

High-Throughput Library Synthesis

In automated drug discovery workflows, liquid or highly moisture-sensitive reagents cause dispensing errors and equipment degradation. The bench-stable, crystalline nature of 1H-Benzotriazole, 6-chloro-1-(4-methylbenzoyl)- allows for reliable solid dispensing and reproducible stoichiometry across parallel reaction arrays .

Scalable Thioesterification for Native Chemical Ligation

The synthesis of p-toluoyl thioesters is critical for peptide ligation strategies. This reagent provides the exact kinetic profile required to cleanly acylate thiols without the side reactions common to mixed anhydrides, and the resulting 6-chlorobenzotriazole byproduct is easily washed away, streamlining peptide fragment preparation .

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Exact Mass

271.0512396 g/mol

Monoisotopic Mass

271.0512396 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-11-2024

Explore Compound Types